N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16308349
Molecular Formula: C25H23N3O2S2
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O2S2 |
|---|---|
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | N-(4-phenylmethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C25H23N3O2S2/c29-22(28-18-10-12-19(13-11-18)30-14-17-6-2-1-3-7-17)15-31-24-23-20-8-4-5-9-21(20)32-25(23)27-16-26-24/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,28,29) |
| Standard InChI Key | RFCIHVPLQZQDBO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C<sub>25</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>, with a molecular weight of 461.6 g/mol . Its IUPAC name, N-(4-phenylmethoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, reflects its polycyclic backbone and substituents .
Structural Elucidation
Key structural components include:
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Benzothieno[2,3-d]pyrimidine core: A fused heterocycle combining thiophene and pyrimidine rings.
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Tetrahydrobenzene moiety: A saturated six-membered ring fused to the thienopyrimidine system.
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Sulfanylacetamide bridge: A thioether-linked acetamide group connecting the core to a benzyloxyphenyl substituent.
The canonical SMILES representation is:
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 .
The InChIKey (RFCIHVPLQZQDBO-UHFFFAOYSA-N) and 3D conformational data further validate its stereochemical properties .
Synthesis and Manufacturing
Key Reagents and Conditions
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Thiophene-2-carboxylic acid derivatives: Serve as starting materials for core synthesis.
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Lawesson’s reagent: Facilitates sulfur incorporation during thioacetamide formation.
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Palladium catalysts: Used in cross-coupling reactions for aryl ether linkages .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic benzyloxyphenyl group and polar sulfanylacetamide moiety. Preliminary data suggest:
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LogP: ~3.2 (moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL at 25°C, necessitating solubilizing agents for biological assays .
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 265 nm (π→π* transitions in aromatic systems) .
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NMR: Distinct signals for the tetrahydrobenzene protons (δ 1.5–2.2 ppm) and benzyloxy aromatic protons (δ 7.3–7.5 ppm).
Pharmacological Profile
Hypothesized Mechanisms of Action
While direct studies on this compound are sparse, structural analogs exhibit:
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Tubulin polymerization inhibition: Disrupting microtubule dynamics in cancer cells.
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Kinase modulation: Targeting ATP-binding pockets in tyrosine kinases .
Anticancer Activity
Analogous benzothieno[2,3-d]pyrimidines demonstrate cytotoxic effects against MCF-7 (breast) and PC-3 (prostate) cell lines (IC<sub>50</sub>: 1.25–4.34 µM). The sulfanyl group may enhance DNA intercalation or topoisomerase inhibition.
Anti-Inflammatory Properties
Related thienopyrimidines suppress IL-6 and TNF-α release in LPS-stimulated macrophages, suggesting immunomodulatory potential.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | N-(3,5-Dichlorophenyl) Analog |
|---|---|---|
| Molecular Weight | 461.6 g/mol | 479.6 g/mol |
| Core Structure | Benzothieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidin-4-one |
| Bioactivity | Hypothesized anticancer | Confirmed anti-inflammatory |
| Solubility | Low | Moderate (LogP: 2.8) |
Future Research Directions
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Comprehensive SAR Studies: Systematically modifying the benzyloxy and sulfanyl groups to optimize potency and pharmacokinetics.
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In Vivo Toxicology: Assessing acute/chronic toxicity in rodent models.
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Formulation Development: Exploring nanoparticle encapsulation to improve bioavailability.
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